molecular formula C10H6Cl3NO B3378903 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole CAS No. 1494373-03-3

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

Cat. No. B3378903
CAS RN: 1494373-03-3
M. Wt: 262.5
InChI Key: QJWFNWBQBFVQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The chloromethyl and 2,3-dichlorophenyl groups are likely to influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the oxazole ring and the chlorine atoms suggest that it might have a relatively high density and boiling point compared to compounds of similar molecular weight .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, oxazole rings are found in many biologically active compounds, so this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFNWBQBFVQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Reactant of Route 3
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole
Reactant of Route 5
2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

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